5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds, such as n4-alkyl-n2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives, have been shown to inhibit cyclin-dependent protein kinases (cdks) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
Similar compounds have been shown to exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The probable binding model of these compounds with their targets (such as CDK6) was simulated by molecular docking .
Biochemical Pathways
Compounds that inhibit cdks can affect cell cycle regulation and transcription processes . This can lead to the inhibition of cell proliferation, which is a key factor in the growth of cancer cells .
Result of Action
Similar compounds have shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound could potentially inhibit the growth of these cancer cells.
Preparation Methods
The synthesis of 5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
- 3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13(2)16-11-17(19-9-10-23-3)22-18(21-16)15(12-20-22)14-7-5-4-6-8-14/h4-8,11-13,19H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIXHGPWJWAQSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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